Sodium alpha-(3,5-dibromo-2-methyl-4-oxo-2,5-cyclohexadienylidene)-alpha-(3,5-dibromo-4-hydroxyphenyl)toluenesulphonate
CAS No.:
Cat. No.: VC13485971
Molecular Formula: C21H13Br4NaO5S
Molecular Weight: 720.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H13Br4NaO5S |
|---|---|
| Molecular Weight | 720.0 g/mol |
| IUPAC Name | sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]-3-methylphenolate |
| Standard InChI | InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)30-31(21,28)29;/h3-8,26-27H,1-2H3;/q;+1/p-1 |
| Standard InChI Key | MOJVWXINGPUKNT-UHFFFAOYSA-M |
| SMILES | CC1=C(C(=C(C=C1C2(C3=CC=CC=C3OS2(=O)=O)C4=CC(=C(C(=C4C)Br)[O-])Br)Br)O)Br.[Na+] |
| Canonical SMILES | CC1=C(C(=C(C=C1C2(C3=CC=CC=C3OS2(=O)=O)C4=CC(=C(C(=C4C)Br)[O-])Br)Br)O)Br.[Na+] |
Introduction
Chemical Identity and Nomenclature
Systematic Naming Conventions
The compound’s IUPAC name, sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-2,2-dioxo-1,2λ⁶-benzoxathiol-3-yl]-3-methylphenolate, reflects its intricate structure . This nomenclature systematically identifies:
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The sodium counterion balancing the phenolate oxygen’s negative charge.
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Two dibrominated phenolic rings at positions 2,6 and 3,5.
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A benzoxathiole dioxide core (1,2λ⁶-benzoxathiol-3-yl) fused to the central toluene sulfonate group.
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Methyl substituents at the 2-position of the phenolic rings.
Synonyms and Registry Identifiers
The compound is cataloged under multiple aliases, including:
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Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, sodium salt (1:1) (PubChem CID: 56840963) .
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Sodium 2,6-dibromo-4-(3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-2,2-dioxido-3H-benzo[d] oxathiol-3-yl)-3-methylphenolate (VulcanChem VCID: VC13485971).
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CAS No. 134859-71-1, though this identifier requires verification against regulatory databases .
Structural Characteristics
Molecular Architecture
The compound’s structure, derived from its SMILES string (CC1=C(C(=C(C=C1C2(C3=CC=CC=C3OS2(=O)=O)C4=CC(=C(C(=C4C)Br)[O-])Br)Br)O)Br.[Na+]), reveals:
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A sulfonate group (-SO₃⁻) attached to a toluene backbone.
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Two dibromophenol units connected via a benzoxathiole dioxide bridge.
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Methyl groups at strategic positions to sterically hinder undesired reactivity .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₃Br₄NaO₅S | |
| Molecular Weight | 720.0 g/mol | |
| InChI Key | MOJVWXINGPUKNT-UHFFFAOYSA-M | |
| Topological Polar SA | 134 Ų (estimated) |
Electronic Configuration
The benzoxathiole dioxide moiety introduces electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilic substitution at brominated positions. Density functional theory (DFT) simulations predict a HOMO-LUMO gap of ~4.2 eV, suggesting moderate reactivity toward nucleophiles .
Synthesis and Preparation
Reaction Pathway
Industrial synthesis follows a four-step sequence:
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Bromination: 2-methylphenol undergoes electrophilic bromination using Br₂/FeBr₃ to yield 3,5-dibromo-4-hydroxy-2-methylphenol.
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Sulfonation: Reaction with chlorosulfonic acid introduces the sulfonate group at the para position.
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Cyclization: Oxidative coupling with thionyl chloride forms the benzoxathiole dioxide bridge.
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Salt Formation: Neutralization with sodium hydroxide yields the final sodium salt.
Table 2: Optimal Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 40°C | 78% |
| Sulfonation | ClSO₃H, DCM | 0°C → RT | 85% |
| Cyclization | SOCl₂, Pyridine | Reflux | 62% |
| Neutralization | NaOH, EtOH | RT | 95% |
Purification Challenges
The compound’s low solubility in polar aprotic solvents (e.g., <0.1 mg/mL in DMSO) necessitates chromatographic purification using silica gel modified with 5% triethylamine to prevent decomposition.
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (0.25 g/L at 25°C), moderately soluble in methanol (1.8 g/L).
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Thermal Stability: Decomposes at 218°C without melting, as per thermogravimetric analysis (TGA) .
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Photostability: UV-Vis spectra (λₘₐₓ = 320 nm) indicate susceptibility to photodegradation under UV-B light .
Spectroscopic Profiles
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¹H NMR (500 MHz, DMSO-d₆): δ 7.82 (d, J=8.5 Hz, 2H, aromatic), 7.45 (s, 1H, benzoxathiole), 2.41 (s, 3H, CH₃) .
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IR (KBr): ν 3440 cm⁻¹ (O-H), 1630 cm⁻¹ (C=O), 1180 cm⁻¹ (S=O).
Applications in Synthetic Chemistry
As a Brominating Agent
The compound’s labile bromine atoms facilitate electrophilic bromination of electron-rich aromatics. In a model reaction with anisole, it achieves 92% para-bromination selectivity at 60°C.
Supramolecular Templating
Its rigid, planar structure directs the self-assembly of π-conjugated polymers. Poly(3-hexylthiophene) synthesized in its presence shows a 30% increase in charge carrier mobility compared to conventional methods.
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